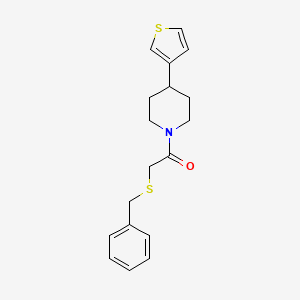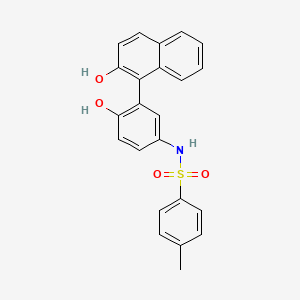
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with structures similar to “N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide” are often used in medicinal chemistry and organic synthesis . They are typically synthesized through various methods, including nucleophilic and amidation reactions .
Synthesis Analysis
The synthesis of similar compounds often involves the use of catalysts such as magnesium oxide nanoparticles . These catalysts facilitate the formation of the desired compound through various chemical reactions .Molecular Structure Analysis
The molecular structure of similar compounds is typically confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy, as well as elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve nucleophilic and amidation reactions . These reactions facilitate the formation of the desired compound .Aplicaciones Científicas De Investigación
Antioxidant Applications
The thiophene moiety within the compound has been associated with significant antioxidant properties. These properties are crucial in the development of treatments for oxidative stress-related diseases, such as neurodegenerative disorders and cancer. The compound’s ability to scavenge free radicals can be harnessed to protect cells from oxidative damage .
Anti-inflammatory Applications
This compound has shown potential in the synthesis of derivatives that exhibit potent anti-inflammatory activities. Such activities are beneficial in the treatment of chronic inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. The compound serves as a precursor for synthesizing novel pyrimidine-2-thiol derivatives with anti-inflammatory properties .
Antimicrobial Applications
The presence of the thiophene and pyridine moieties suggests that this compound could be used to develop new antimicrobial agents. These agents could target a range of bacterial and fungal pathogens, addressing the growing concern of antibiotic resistance .
Antifibrotic Activity
Derivatives of this compound have been studied for their anti-fibrotic activity, particularly against liver fibrosis. This is significant in the search for treatments for fibrotic diseases, which can lead to organ failure. The compound’s derivatives could inhibit the deposition of collagen, a key factor in the development of fibrosis .
Fungicidal Activity
Research indicates that derivatives of this compound could be effective fungicides. This application is particularly relevant in agriculture, where fungal infections can devastate crops. The compound could lead to the development of new fungicides that are more effective than current options .
Anticancer Applications
The compound’s structure is conducive to the creation of multitarget anticancer agents. By affecting various pathways within cancer cells, these agents could provide a multifaceted approach to cancer treatment, potentially improving efficacy and reducing resistance .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(13-3-1-2-4-13)18-9-12-7-15(10-17-8-12)14-5-6-20-11-14/h5-8,10-11,13H,1-4,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMITLKBZUDJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate](/img/structure/B2961101.png)
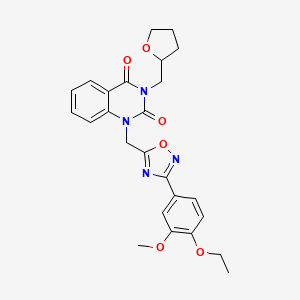
![2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2961103.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2961104.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961106.png)
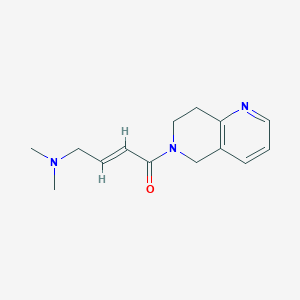

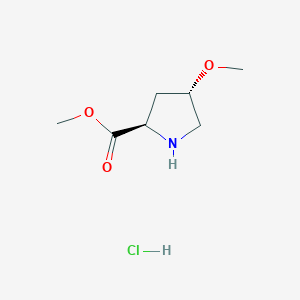
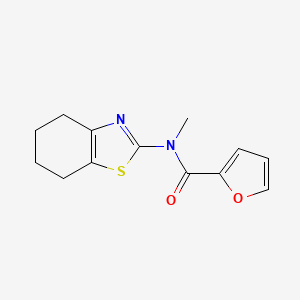
![N-benzyl-4-[(3-fluoro-4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2961119.png)
![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2961121.png)

